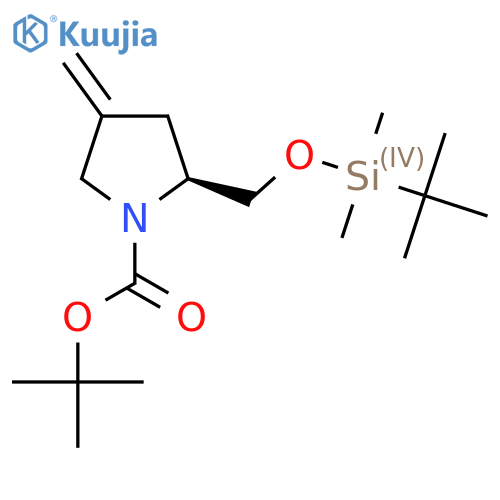Cas no 540501-23-3 ((S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate)

540501-23-3 structure
商品名:(S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate
CAS番号:540501-23-3
MF:C17H33NO3Si
メガワット:327.534326314926
MDL:MFCD26405759
CID:5062461
(S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- (S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine
- (S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate
-
- MDL: MFCD26405759
- インチ: 1S/C17H33NO3Si/c1-13-10-14(12-20-22(8,9)17(5,6)7)18(11-13)15(19)21-16(2,3)4/h14H,1,10-12H2,2-9H3/t14-/m0/s1
- InChIKey: WLPIYVBTSYGOSM-AWEZNQCLSA-N
- ほほえんだ: [Si](C)(C)(C(C)(C)C)OC[C@@H]1CC(=C)CN1C(=O)OC(C)(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 432
- トポロジー分子極性表面積: 38.8
(S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB591300-100mg |
(S)-1-Boc-2-(((t-Butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine; . |
540501-23-3 | 100mg |
€756.10 | 2024-07-24 | ||
| abcr | AB591300-250mg |
(S)-1-Boc-2-(((t-Butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine; . |
540501-23-3 | 250mg |
€1383.90 | 2024-07-24 | ||
| eNovation Chemicals LLC | D779090-1g |
(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine |
540501-23-3 | 95% | 1g |
$980 | 2025-02-22 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY248215-1g |
(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine |
540501-23-3 | ≥95% | 1g |
¥7600.0 | 2023-09-15 | |
| eNovation Chemicals LLC | D779090-1g |
(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine |
540501-23-3 | 95% | 1g |
$980 | 2024-07-20 | |
| abcr | AB591300-500mg |
(S)-1-Boc-2-(((t-Butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine; . |
540501-23-3 | 500mg |
€1917.40 | 2024-07-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581168-1g |
Tert-butyl (S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate |
540501-23-3 | 98% | 1g |
¥7600.00 | 2024-05-09 |
(S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate 関連文献
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
540501-23-3 ((S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate) 関連製品
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
推奨される供給者
Amadis Chemical Company Limited
(CAS:540501-23-3)(S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate

清らかである:99%
はかる:1g
価格 ($):953.0